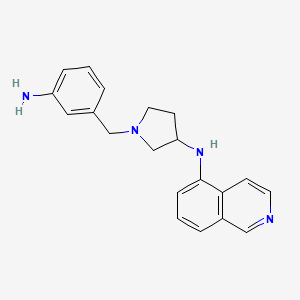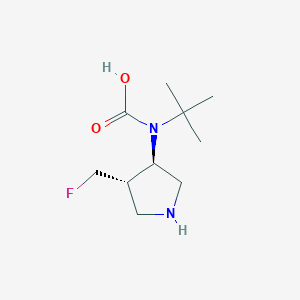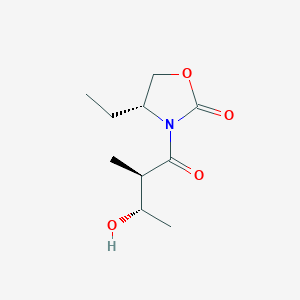![molecular formula C24H14O3 B12885821 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione CAS No. 5342-35-8](/img/structure/B12885821.png)
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is an organic compound with the molecular formula C24H14O3 and a molecular weight of 350.37 g/mol . This compound is known for its unique structural motif, which includes a naphthoquinone core fused with a furan ring and substituted with phenyl groups at positions 4 and 9 . It is a member of the naphthofuranone family and exhibits interesting chemical and physical properties that make it valuable in various scientific research applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the palladium-catalyzed coupling of 2-hydroxy-1,4-naphthoquinone with olefins . This reaction is carried out in the presence of a palladium catalyst (Pd/C) without the need for oxidants or hydrogen acceptors, making it an environmentally friendly approach .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and efficient catalytic processes are likely to be employed to ensure high yields and minimal environmental impact.
化学反应分析
Types of Reactions
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenyl rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated phenyl derivatives.
科学研究应用
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antitumor and antiviral properties.
Industry: Utilized in the development of organic electronic materials and dyes.
作用机制
The mechanism of action of 4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione involves its interaction with cellular targets, leading to various biological effects. The compound’s quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that induce oxidative stress in cells . This oxidative stress can lead to cell death, making the compound a potential antitumor agent. Additionally, the phenyl groups may enhance the compound’s ability to interact with specific molecular targets, further contributing to its biological activity .
相似化合物的比较
Similar Compounds
Naphtho[2,3-b]furan-4,9-dione: Similar structure but lacks the phenyl substitutions.
1,4-Diphenylnaphthalene-2,3-dicarboxylic anhydride: Similar core structure but different functional groups.
Naphtho[2,3-c]furan-1,3-dione: Parent compound without phenyl substitutions.
Uniqueness
4,9-Diphenylnaphtho[2,3-c]furan-1,3-dione is unique due to the presence of phenyl groups at positions 4 and 9, which enhance its chemical reactivity and biological activity. These substitutions also contribute to its distinct physical properties, making it a valuable compound for various applications .
属性
CAS 编号 |
5342-35-8 |
|---|---|
分子式 |
C24H14O3 |
分子量 |
350.4 g/mol |
IUPAC 名称 |
4,9-diphenylbenzo[f][2]benzofuran-1,3-dione |
InChI |
InChI=1S/C24H14O3/c25-23-21-19(15-9-3-1-4-10-15)17-13-7-8-14-18(17)20(22(21)24(26)27-23)16-11-5-2-6-12-16/h1-14H |
InChI 键 |
YYEOFVWLMSISRX-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C(=C(C4=CC=CC=C42)C5=CC=CC=C5)C(=O)OC3=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2,7-Diphenyl-5H-pyrazolo[5,1-b][1,3]oxazin-5-one](/img/structure/B12885750.png)



![2-{1-[5-(Propan-2-yl)furan-2-yl]butyl}cyclohexan-1-one](/img/structure/B12885763.png)
![2-Hydroxy-2-(2-(methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12885765.png)


![[(3R,5S)-2,3,5-Triphenyl-1,2-oxazolidin-5-yl]methanol](/img/structure/B12885794.png)
![2-(2-Methyl-1,3-dioxolan-2-yl)-7-nitrodibenzo[b,d]furan](/img/structure/B12885806.png)

![3-Phenyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12885827.png)

